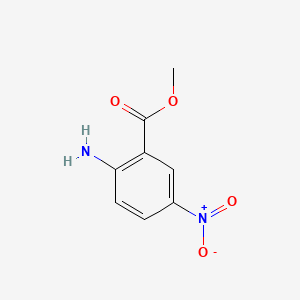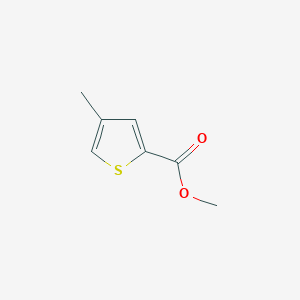
2,3-Difluoro-4-methylbenzyl alcohol
Übersicht
Beschreibung
2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated organic compound that is structurally related to benzyl alcohol derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2,3,4,5,6-pentafluorobenzyl alcohol and 4-methoxy-α-methylbenzyl alcohol have been investigated for their synthesis and reactivity . These studies provide insights into the chemical behavior of benzyl alcohols with electron-withdrawing groups like fluorine and methoxy groups, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of polyfluorobenzyl alcohols, which are structurally similar to 2,3-difluoro-4-methylbenzyl alcohol, has been achieved through electrochemical methods. For instance, 2,3,4,5,6-pentafluorobenzyl alcohol was selectively produced from the electroreduction of pentafluorobenzoic acid using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid . This method demonstrates the potential for selective synthesis of fluorinated benzyl alcohols, which could be adapted for the synthesis of 2,3-difluoro-4-methylbenzyl alcohol.
Molecular Structure Analysis
The molecular structure of benzyl alcohol derivatives can be significantly affected by the presence of substituents. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol revealed that the hydroxyl group is gauche to the aromatic ring and forms a hydrogen bridge with the fluorine atom . This information suggests that the molecular structure of 2,3-difluoro-4-methylbenzyl alcohol would also exhibit specific orientations of the hydroxyl group and fluorine atoms due to intramolecular interactions.
Chemical Reactions Analysis
The reactivity of benzyl alcohol derivatives can vary with different substituents. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for example, was achieved using DDQ, indicating that the methoxy and methyl groups can serve as protecting groups for carboxylic acids . This suggests that the fluorine atoms in 2,3-difluoro-4-methylbenzyl alcohol could also influence its reactivity in chemical reactions, potentially affecting the stability of the molecule under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzyl alcohols are influenced by the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can affect the acidity, solubility, and overall reactivity of the molecule. For instance, the deprotonation of methoxybenzyl alcohol radical cations was found to be pH-dependent, with a shift from carbon to oxygen acidity in the presence of hydroxide ions . This indicates that the physical and chemical properties of 2,3-difluoro-4-methylbenzyl alcohol would be similarly influenced by the presence of fluorine and other substituents.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
2,3-Difluoro-4-methylbenzyl alcohol is a compound of interest in the field of pharmacology and toxicology, particularly in the context of its metabolism and potential use in therapeutic applications. Studies have explored its biotransformation and the kinetics of its metabolites in biological systems. For instance, the metabolism of related compounds like butylated hydroxytoluene (BHT) to BHT-quinone methide in rats suggests a pathway that might be relevant for 2,3-Difluoro-4-methylbenzyl alcohol, highlighting the role of specific alcohol derivatives in the metabolic process (Tajima, Yamamoto, & Mizutani, 1981). Furthermore, the analysis of related fluorinated compounds in biological samples has provided insights into their pharmacokinetic profiles, suggesting potential applications for 2,3-Difluoro-4-methylbenzyl alcohol in medical research (Yeo et al., 2015).
Potential Therapeutic Applications
Compounds structurally related to 2,3-Difluoro-4-methylbenzyl alcohol have been investigated for their therapeutic potential, including neuroprotective and anti-inflammatory effects. For example, derivatives of 4-hydroxybenzyl alcohol have shown significant neuroprotective effects in models of cerebral ischemia, suggesting a possible avenue for research into the therapeutic applications of 2,3-Difluoro-4-methylbenzyl alcohol (Yu et al., 2011). The anti-inflammatory and anti-nociceptive activities of similar phenolic compounds indicate potential applications in treating inflammation and pain, which could extend to 2,3-Difluoro-4-methylbenzyl alcohol (Lim et al., 2007).
Environmental and Toxicological Assessments
The environmental fate and toxicological impact of fluorinated compounds, including those structurally related to 2,3-Difluoro-4-methylbenzyl alcohol, are crucial areas of research. Studies on compounds like 2,4-dinitrotoluene have investigated their metabolic pathways and the role of microflora in their biotransformation, which is relevant for understanding the environmental and health implications of 2,3-Difluoro-4-methylbenzyl alcohol (Rickert et al., 1981).
Safety And Hazards
2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
(2,3-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSLGRQGXKEAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methylbenzyl alcohol | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




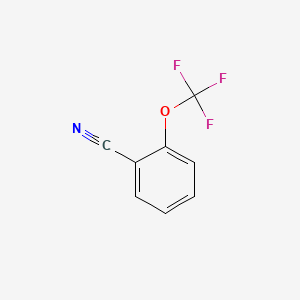
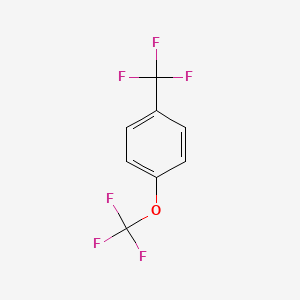


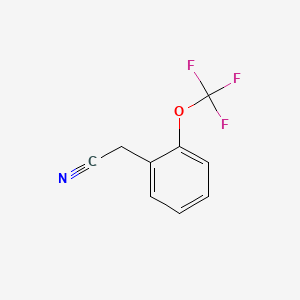

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)
![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)
